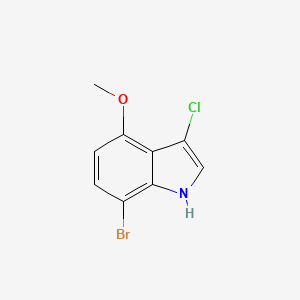
7-Bromo-3-chloro-4-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-chloro-4-methoxy-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities and is a key structural component in many drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-4-methoxy-1H-indole typically involves the bromination and chlorination of a methoxy-substituted indole precursor. One common method is the electrophilic aromatic substitution reaction, where the indole ring undergoes bromination and chlorination in the presence of bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-4-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated or partially reduced products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Dehalogenated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
7-Bromo-3-chloro-4-methoxy-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-methoxy-1H-indole
- 3-Chloro-4-methoxy-1H-indole
- 7-Bromo-3-chloro-1H-indole
Uniqueness
7-Bromo-3-chloro-4-methoxy-1H-indole is unique due to the presence of both bromine and chlorine atoms on the indole ring, along with a methoxy group. This combination of substituents can result in distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
919522-64-8 |
|---|---|
Molecular Formula |
C9H7BrClNO |
Molecular Weight |
260.51 g/mol |
IUPAC Name |
7-bromo-3-chloro-4-methoxy-1H-indole |
InChI |
InChI=1S/C9H7BrClNO/c1-13-7-3-2-5(10)9-8(7)6(11)4-12-9/h2-4,12H,1H3 |
InChI Key |
XWXXFSRLZMGIGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CNC2=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















